3-cyclohexylquinazoline-2,4(1H,3H)-dione
Description
Structure
3D Structure
Properties
CAS No. |
5943-92-0 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
3-cyclohexyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C14H16N2O2/c17-13-11-8-4-5-9-12(11)15-14(18)16(13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,18) |
InChI Key |
GCLQRXZTSYKTLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
An Overview of the Quinazoline 2,4 1h,3h Dione Scaffold in Medicinal Chemistry Research
The quinazoline-2,4(1H,3H)-dione scaffold is a privileged heterocyclic structure in medicinal chemistry, characterized by a fused benzene (B151609) and pyrimidine (B1678525) ring system. researchgate.netmdpi.com This core structure is a key building block for a vast number of compounds that exhibit a wide array of biological activities. mdpi.comnih.gov The versatility of the quinazoline (B50416) scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological effects. mdpi.com
Research has demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione possess significant potential in several therapeutic areas. These compounds have been investigated for a multitude of biological activities, as detailed in the table below.
| Reported Biological Activities of Quinazoline-2,4(1H,3H)-dione Derivatives |
| Antimicrobial nih.gov |
| Anticancer nih.govrsc.org |
| Antiplatelet nih.gov |
| Antihypertensive nih.gov |
| Antioxidant nih.gov |
| Anticonvulsant nih.gov |
| Anti-inflammatory nih.gov |
| Phosphodiesterase (PDE) 4 inhibition nih.gov |
| 5-HT3A receptor antagonism nih.gov |
| Cyclin-dependent kinase 5 (CDK5) inhibition nih.gov |
| Poly (ADP-ribose) polymerase (PARP) inhibition rsc.org |
| Antidiabetic mdpi.com |
The broad spectrum of activity is attributed to the ability of the quinazoline nucleus to interact with various biological targets. For instance, certain derivatives have been designed as inhibitors of bacterial gyrase and DNA topoisomerase IV, likening their mechanism to that of fluoroquinolone antibiotics. nih.gov In the realm of oncology, novel quinazoline-2,4(1H,3H)-dione derivatives have been synthesized and evaluated as potent PARP-1/2 inhibitors, which are crucial in the treatment of certain cancers. rsc.orgnih.gov
The Historical Context of Quinazoline Derivatives in Drug Discovery
The history of quinazoline (B50416) derivatives in drug discovery is rich and dates back to early investigations of natural products. The quinazoline core is found in over 200 naturally occurring alkaloids, many of which were isolated from traditional medicinal plants. researchgate.net The synthesis of the parent quinazoline molecule was first reported in 1895, opening the door for chemists to explore its derivatives for medicinal purposes. wikipedia.org
In the mid-20th century, synthetic quinazolinone derivatives began to gain prominence. One of the most well-known early examples is methaqualone, a sedative and hypnotic that was synthesized in 1951. researchgate.net Although its clinical use was discontinued (B1498344) due to issues of abuse, its development highlighted the potential of the quinazoline scaffold to yield potent, centrally acting agents. researchgate.net
The therapeutic applications of quinazoline derivatives have since expanded significantly. A major breakthrough in cancer therapy came with the development of gefitinib, an epidermal growth factor receptor (EGFR) inhibitor approved by the U.S. Food and Drug Administration (FDA) in 2003 for the treatment of non-small cell lung cancer. wikipedia.org This marked a new era of targeted cancer therapy, with the quinazoline scaffold at its core. Following this, other quinazoline-based kinase inhibitors like afatinib (B358) have also been approved, further cementing the importance of this heterocyclic system in modern oncology. wikipedia.org The historical trajectory of quinazoline derivatives showcases a continuous evolution from broad-spectrum bioactive compounds to highly specific targeted therapies.
The Rationale for Research Focus on 3 Cyclohexylquinazoline 2,4 1h,3h Dione and Its Analogues
Classical and Conventional Synthetic Routes to Quinazoline-2,4(1H,3H)-diones
Synthesis from Anthranilic Acid Derivatives
A foundational and versatile method for the synthesis of the quinazoline-2,4(1H,3H)-dione core involves the use of anthranilic acid and its derivatives. nih.gov This approach typically involves a two-step process: the formation of an N-substituted urea (B33335) derivative, followed by an intramolecular cyclization.
One common strategy is the reaction of anthranilic acid with a cyanate (B1221674) source, such as potassium cyanate, to form a corresponding urea derivative. This intermediate then undergoes cyclization under basic conditions, followed by acidification to yield the desired quinazoline-2,4(1H,3H)-dione. jst.go.jp This method is notable for its efficiency and can be performed as a one-pot synthesis in water, highlighting its potential for environmentally benign applications. jst.go.jp The reaction is tolerant of various substituents on the anthranilic acid ring, with electron-donating groups often leading to slightly higher yields. jst.go.jp
Another variation involves the annulation of anthranilic esters with N-pyridyl ureas. This process consists of the formation of N-aryl-N'-pyridyl ureas, which then undergo cyclocondensation to form the fused heterocyclic system. mdpi.comnih.gov This method is advantageous as it does not require a metal catalyst and proceeds with moderate to good yields for a range of substrates. nih.gov
The following table summarizes representative examples of quinazoline-2,4(1H,3H)-diones synthesized from anthranilic acid derivatives.
| Starting Material | Reagents | Product | Yield (%) |
| Anthranilic acid | KOCN, NaOH, HCl | Quinazoline-2,4(1H,3H)-dione | Near-quantitative |
| 2-Amino-5-methylbenzoic acid | KOCN, NaOH, HCl | 6-Methylquinazoline-2,4(1H,3H)-dione | 88 |
| 2-Amino-4-methoxybenzoic acid | KOCN, NaOH, HCl | 7-Methoxyquinazoline-2,4(1H,3H)-dione | 95 |
| 2-Amino-3-chlorobenzoic acid | KOCN, NaOH, HCl | 8-Chloroquinazoline-2,4(1H,3H)-dione | 82 |
| Methyl anthranilate | 1,1-Dimethyl-3-(pyridin-2-yl)urea | 3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-dione | 57 |
Reactions Involving Isatoic Anhydride (B1165640) and Amines/Isocyanates
Isatoic anhydride is another key starting material for the synthesis of 3-substituted quinazoline-2,4(1H,3H)-diones. researchgate.netnih.govresearchgate.net This method is particularly useful for introducing a substituent at the N-3 position. The reaction proceeds through the nucleophilic attack of an amine on the isatoic anhydride, leading to the opening of the anhydride ring, followed by cyclization to form the quinazoline-2,4(1H,3H)-dione. nih.govacs.org
This approach offers a direct route to N-3 substituted derivatives and is compatible with a wide range of primary amines. jst.go.jp The reaction can also be carried out with isocyanates. researchgate.netnih.gov Various catalysts and reaction conditions have been explored to optimize this transformation, including microwave irradiation and solvent-free conditions. acs.org
Cyclization of 2-Aminobenzonitriles
The cyclization of 2-aminobenzonitriles represents a significant pathway to quinazoline-2,4(1H,3H)-diones, often utilizing carbon dioxide (CO2) as a C1 source. acs.org This method is of particular interest from a green chemistry perspective due to the utilization of a renewable and non-toxic reagent.
The reaction can be efficiently carried out in water without the need for any catalyst, affording excellent yields of the desired products. The process is also amenable to catalysis, with ionic liquids and mesoporous smectites incorporating alkali hydroxides being effective catalytic systems. These catalysts can often be recycled and reused, further enhancing the sustainability of the process. A facile preparation has also been reported involving the condensation of aromatic o-aminonitriles with DMF or N,N-diethylformamide in the presence of ZnCl2 at high temperatures. nih.gov
Below is a table showcasing the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles.
| 2-Aminobenzonitrile (B23959) Derivative | Reagents/Catalyst | Product | Yield (%) |
| 2-Aminobenzonitrile | CO2, [Bmim]Ac (ionic liquid) | Quinazoline-2,4(1H,3H)-dione | High |
| 2-Aminobenzonitrile | CO2, Water | Quinazoline-2,4(1H,3H)-dione | Excellent |
| 2-Aminobenzonitrile | CO2, [P4442][1-MHy] (ionic liquid) | Quinazoline-2,4(1H,3H)-dione | 97 |
| 2-Aminobenzonitrile | DMF, ZnCl2 | Quinazoline-2,4(1H,3H)-dione | Not specified |
Condensation Reactions with Semicarbazide (B1199961) Hydrochloride
While various condensation reactions are employed in the synthesis of quinazoline derivatives, specific and detailed research findings on the direct condensation of a starting material with semicarbazide hydrochloride to form the this compound or the parent quinazoline-2,4(1H,3H)-dione ring system were not prominently found in the surveyed literature. This suggests that this may be a less common or indirect route for the synthesis of this particular heterocyclic scaffold.
Palladium-Catalyzed Annulation Methods for Quinazoline-2,4(1H,3H)-diones
Palladium-catalyzed reactions have emerged as powerful tools for the construction of complex heterocyclic systems, including quinazoline-2,4(1H,3H)-diones and their fused analogues. thieme-connect.com These methods often involve C-H activation and cross-coupling strategies, allowing for the efficient formation of carbon-carbon and carbon-nitrogen bonds.
One notable example is the palladium(II)-catalyzed oxidative cycloaddition of 3-substituted quinazoline-2,4(1H,3H)-diones with alkynes. thieme-connect.com This transformation is believed to proceed via N-H palladation followed by ortho-C-H activation, leading to the formation of fused polycyclic systems. thieme-connect.com Another approach involves a three-component reaction of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide, which proceeds through an isocyanide insertion/cyclization sequence to afford quinazolin-4(3H)-ones. acs.orgmdpi.com Furthermore, Suzuki cross-coupling reactions, catalyzed by palladium complexes, are utilized to synthesize complex quinazoline derivatives by forming new C-C bonds. mdpi.com
| Reactants | Catalyst System | Product Type |
| 3-Phenylquinazoline-2,4(1H,3H)-dione, Diphenylacetylene | Pd(OAc)2, AgOAc | 5,6,7,8-Tetraaryl-1H-azepino[3,2,1-ij]quinazoline-1,3(2H)-dione |
| 2-Aminobenzamide, Aryl halide, tert-Butyl isocyanide | PdCl2, DPPP, NaOtBu | 2,3-Disubstituted quinazolin-4(3H)-one |
| Bromo-quinazoline derivative, Boronic ester | Pd(dppf)Cl2, Na2CO3 | Quinazolinylphenyl-1,3,4-thiadiazole Conjugates |
Green Chemistry Approaches and Sustainable Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methodologies in organic chemistry. The synthesis of quinazoline-2,4(1H,3H)-diones has been a fertile ground for the application of green chemistry principles.
A prominent example is the utilization of carbon dioxide (CO2) as a C1 building block in the reaction with 2-aminobenzonitriles. acs.org This approach not only utilizes a renewable feedstock but can also be performed under mild and catalyst-free conditions in water, minimizing the use of hazardous organic solvents. The use of recyclable ionic liquids as both solvent and catalyst further enhances the green credentials of this transformation.
Another eco-efficient method involves the one-pot synthesis of quinazoline-2,4(1H,3H)-diones from anthranilic acid derivatives in water at room temperature. jst.go.jp This process generates an aqueous filtrate as the only waste, and the desired products are isolated by simple filtration, avoiding the need for column chromatography. jst.go.jp Microwave-assisted synthesis has also been explored as a green technique to enhance reaction rates and yields in the preparation of quinazoline derivatives. mdpi.com
These green approaches offer significant advantages in terms of reduced environmental impact, operational simplicity, and often, improved efficiency, paving the way for the sustainable production of these important heterocyclic compounds.
Solvent-Free and Catalyst-Free Conditions
The development of solvent-free and catalyst-free synthetic protocols is a key objective in green chemistry, aiming to reduce waste and simplify reaction procedures. For the synthesis of quinazolinone derivatives, these conditions often involve the thermal condensation of appropriate starting materials.
One established green protocol involves the one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and related structures from isatoic anhydride, an amine, and an orthoester under solvent-free conditions, either through classical heating or microwave irradiation. Although this specific method leads to quinazolin-4(3H)-ones, analogous solvent-free approaches can be applied to the synthesis of quinazoline-2,4(1H,3H)-diones. For instance, the reaction of anthranilic acid derivatives with urea or its derivatives under neat conditions at elevated temperatures can yield the quinazolinedione core. A study demonstrated the synthesis of quinazolin-2,4-dione by reacting anthranilic acid and urea in the presence of montmorillonite (B579905) K-10 clay under solvent-free conditions by refluxing at 150 °C. researchgate.net This method highlights the potential for solid-supported, solvent-free synthesis, which simplifies product isolation and catalyst recovery. researchgate.net
Table 1: Solvent-Free Synthesis of Quinazolin-2,4-dione
| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. This method has been successfully applied to the synthesis of quinazoline-2,4(1H,3H)-diones.
A notable microwave-assisted method involves the reaction of substituted methyl anthranilates with various isocyanates or isothiocyanates. nih.gov This reaction proceeds efficiently in a mixture of DMSO and water under microwave irradiation, without the need for a catalyst or base. nih.gov This protocol is highly suitable for creating a diverse library of 3-substituted quinazolinediones due to its tolerance for a variety of substrates, good yields, and high purity of the final products. nih.gov For example, reacting methyl anthranilate with cyclohexyl isocyanate under these conditions would directly yield this compound. Other studies have reported the synthesis of various quinazolinone derivatives using microwave irradiation, highlighting its advantages of short reaction times, cleaner reaction profiles, and high yields. researchgate.netnih.gov
Table 2: Microwave-Assisted Synthesis of 3-Substituted Quinazoline-2,4(1H,3H)-diones
| Anthranilate Derivative | Isocyanate | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Methyl anthranilate | Phenyl isocyanate | DMSO/H₂O | 150 | 15 | 93 | nih.gov |
| Methyl anthranilate | n-Butyl isocyanate | DMSO/H₂O | 150 | 15 | 95 | nih.gov |
Water-Mediated Synthetic Protocols
The use of water as a reaction medium is highly desirable from an environmental and economic perspective. Several protocols have been developed for the synthesis of quinazoline-2,4(1H,3H)-diones in water. A significant advancement is the synthesis from 2-aminobenzonitriles and carbon dioxide, which proceeds efficiently in water without any catalyst. This method offers excellent yields and represents a green and simple route with great potential for industrial application.
Another water-mediated approach involves the reaction of 2-aminobenzonitrile with dimethylformamide (DMF) in the presence of carbon dioxide. figshare.com In this novel synthesis, water acts as the solvent, and DMF serves as the carbon source for one of the carbonyl groups. This protocol is highly efficient, providing over 99% conversion with excellent selectivity. The product, quinazoline-2,4(1H,3H)-dione, is easily isolated by filtration due to its high insolubility in water. figshare.com
Carbon Dioxide Mediated Synthesis
The utilization of carbon dioxide (CO₂) as a C1 building block is a key area of green chemistry, transforming a greenhouse gas into valuable chemicals. The synthesis of quinazoline-2,4(1H,3H)-diones from CO₂ and 2-aminobenzonitriles is a well-established, atom-economical route. mdpi.com
This transformation can be catalyzed by various systems. mdpi.com Ionic liquids, such as 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim]Ac), have been shown to act as both a solvent and a catalyst, enabling the reaction to proceed efficiently at atmospheric pressure of CO₂. The use of ionic liquids facilitates easy separation of the product, and the catalyst can be reused multiple times without significant loss of activity.
Other catalysts, including organic bases (e.g., DBU, TMG), inorganic bases (e.g., Cs₂CO₃, K₂CO₃), and metal oxides, have also been successfully employed. mdpi.comresearchgate.net For instance, cesium carbonate has been identified as a particularly active catalyst for this transformation. researchgate.net The reaction mechanism generally involves the activation of the amino group of the 2-aminobenzonitrile by a basic catalyst, which enhances its reactivity towards CO₂. mdpi.com
Table 3: Comparison of Catalytic Systems for CO₂ Mediated Synthesis
| Catalyst | Solvent | Temperature (°C) | CO₂ Pressure | Yield (%) | Reference |
|---|---|---|---|---|---|
| None | Water | 180 | 2.5 MPa | 99 | |
| [Bmim]Ac | [Bmim]Ac | 150 | Atmospheric | 98 | |
| Cs₂CO₃ | DMSO | 120 | 0.5 MPa | 97 | researchgate.net |
Novel Synthetic Strategies for 3-Substituted Quinazoline-2,4(1H,3H)-diones
Beyond optimizing traditional methods, research has focused on developing novel synthetic strategies that offer greater efficiency, complexity, and access to new chemical entities. These include one-pot multicomponent reactions and the synthesis of dimeric structures.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the reactants. This approach reduces waste, saves time, and simplifies synthetic procedures.
Several MCRs have been developed for the synthesis of quinazoline derivatives. openmedicinalchemistryjournal.com For instance, a novel series of 3-phenylquinazolin-2,4(1H,3H)-diones bearing a thiourea (B124793) moiety was synthesized via a single-pot three-component reaction. nih.gov This reaction involves the in-situ generation of a benzoyl isothiocyanate intermediate, which then reacts with various amines in the same pot to yield the final products. nih.gov Another approach involves the iodine-catalyzed MCR of active methylene (B1212753) compounds with aromatic aldehydes and 5-aminotetrazole (B145819) to create fused quinazolines. openmedicinalchemistryjournal.com While not directly yielding simple 3-substituted quinazolinediones, these methodologies showcase the power of MCRs in rapidly building molecular complexity around the quinazoline core.
Development of Dimeric Quinazoline-2,4-diones
The synthesis of dimeric compounds, where two pharmacophoric units are linked together, is a common strategy in medicinal chemistry to explore new binding modes and enhance biological activity. The development of dimeric quinazoline-2,4-diones follows this principle.
Research has been conducted on the synthesis of dimeric compounds derived from quinazolin-2-one, where two monomeric units are connected by a spacer, such as piperazine (B1678402) or homopiperazine. nih.gov This synthetic concept can be extended to the quinazoline-2,4-dione scaffold. Another strategy involves the incorporation of identical heterocyclic rings at both the 1- and 3-positions of the quinazoline-2,4(1H,3H)-dione core. nih.gov This is achieved by first performing a double N-alkylation of the parent quinazolinedione with a reagent like ethyl chloroacetate, followed by conversion to a dihydrazide intermediate. This key intermediate can then be reacted with various reagents to build identical heterocyclic systems at both ends of the molecule, creating complex, symmetric structures. nih.gov
Boc Strategy in Quinazoline-2,4-dione Synthesis
A notable advancement in the synthesis of quinazoline-2,4-diones involves a one-pot, metal-free catalytic approach utilizing di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). acs.orgresearchgate.net This strategy employs commercially available (Boc)₂O as a key precursor for constructing the C2-carbonyl group of the quinazolinedione ring system. The reaction is typically catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), a well-regarded superacylation catalyst. acs.org
The synthesis proceeds by reacting 2-aminobenzamides with (Boc)₂O in the presence of a catalytic amount of DMAP. acs.org This method is compatible with a variety of functional groups on the starting materials. A proposed mechanism suggests that the reaction between the amine, (Boc)₂O, and DMAP forms an unstable carbamic–carbonic anhydride intermediate. This intermediate can then undergo intramolecular ammonolysis or proceed via another active intermediate, which is attacked intramolecularly to form the final quinazoline-2,4-dione product. acs.org This process has been shown to be effective for preparing various substituted quinazoline-2,4-diones. acs.orgresearchgate.net
Table 1: DMAP-Catalyzed Synthesis of Quinazoline-2,4-diones
| Entry | Starting Material (2-Aminobenzamide) | Product | Yield (%) |
|---|---|---|---|
| 1 | 2-Aminobenzamide | Quinazoline-2,4(1H,3H)-dione | 95 |
| 2 | 2-Amino-4-chloro-N-methylbenzamide | 7-Chloro-1-methylquinazoline-2,4(1H,3H)-dione | 80 |
| 3 | 2-Amino-N-(4-methoxyphenyl)benzamide | 3-(4-Methoxyphenyl)quinazoline-2,4(1H,3H)-dione | 85 |
| 4 | 2-Amino-N-benzylbenzamide | 3-Benzylquinazoline-2,4(1H,3H)-dione | 92 |
Data sourced from Chen et al. (2020) acs.org
Annulation of Anthranilic Esters with N-Pyridyl Ureas
A novel and efficient route for the synthesis of 3-pyridyl-substituted quinazoline-2,4(1H,3H)-diones has been developed, centered on the annulation of anthranilic esters with N-pyridyl ureas. mdpi.comnih.gov This methodology offers a direct, one-step protocol that avoids the use of metal catalysts. mdpi.comnih.gov The process involves the reaction of substituted anthranilic esters with 1,1-dimethyl-3-(pyridin-2-yl) ureas. mdpi.com
The reaction proceeds through the initial formation of an N-aryl-N'-pyridyl urea intermediate, which subsequently undergoes cyclocondensation under the reaction conditions to yield the target quinazoline-2,4-dione. mdpi.com This method demonstrates broad applicability, accommodating both electron-donating and electron-withdrawing groups on the starting materials, and has been used to generate over 30 different examples with yields reaching up to 89%. mdpi.comnih.gov However, it has been observed that strong electron-acceptor substituents on the pyridine (B92270) ring of the starting urea can diminish the product yield or even inhibit the cyclocondensation step. nih.gov
Table 2: Synthesis of 3-Pyridyl-Substituted Quinazoline-2,4-diones via Annulation
| Entry | N-Pyridyl Urea | Anthranilic Ester | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 1,1-Dimethyl-3-(4-methylpyridin-2-yl)urea | Ethyl 2-aminobenzoate | 3-(4-Methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione | 51 |
| 2 | 1,1-Dimethyl-3-(pyridin-2-yl)urea | Ethyl 2-aminobenzoate | 3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-dione | 57 |
| 3 | 1,1-Dimethyl-3-(3,5-dimethylpyridin-2-yl)urea | Ethyl 2-aminobenzoate | 3-(3,5-Dimethylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione | 86 |
| 4 | 1,1-Dimethyl-3-(4-methoxypyridin-2-yl)urea | Ethyl 2-aminobenzoate | 3-(4-Methoxypyridin-2-yl)quinazoline-2,4(1H,3H)-dione | 79 |
Data sourced from Baykova et al. (2023) mdpi.com
Scale-Up Considerations and Industrial Relevance of Synthetic Routes
The industrial viability of any synthetic route is critically dependent on its scalability, efficiency, and environmental impact. For quinazoline-2,4(1H,3H)-diones, several synthetic methodologies show promise for large-scale production.
The annulation of anthranilic esters with N-pyridyl ureas is noted for its practicality and can be readily scaled to gram quantities, highlighting its potential for larger-scale synthesis. mdpi.comnih.gov Another eco-efficient method involves a one-pot synthesis starting from anthranilic acid derivatives and potassium cyanate in water. jst.go.jp This aqueous-based route is particularly attractive for industrial applications as it minimizes the use of organic solvents, and the desired products can be isolated in high purity simply by filtration. This process has been successfully scaled up to produce a 1 kg batch, demonstrating its robustness for industrial preparation. jst.go.jp
Furthermore, detailed process development and scale-up studies have been conducted for specific quinazoline-2,4-dione derivatives, such as the Wnt inhibitor SEN461. researchgate.net The development of a practical and scalable nine-step route, where intermediates are solid and isolated by filtration, allowed for the production of multihundred-gram quantities of the final product. researchgate.net Such process optimization is essential for transitioning from laboratory-scale synthesis to clinical batch campaigns and eventual industrial manufacturing. These examples underscore the ongoing efforts to develop green, efficient, and economically viable methods for the large-scale production of this important class of heterocyclic compounds. jst.go.jpresearchgate.net
Enzyme Inhibition Studies
Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have demonstrated a broad spectrum of enzyme inhibitory activities. The structural versatility of this heterocyclic system allows for modifications that can be tailored to target the active sites of specific enzymes with high affinity and selectivity.
Alpha-Amylase and Alpha-Glucosidase Inhibition
The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a critical strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes. While research on the specific 3-cyclohexyl derivative is limited in this area, related quinazolinone compounds have shown notable inhibitory potential.
Studies on various 2-arylquinazolin-4(3H)-one derivatives have identified them as a novel class of α-glucosidase inhibitors. Many of these compounds exhibited inhibitory activities several hundred times more potent than the standard drug, acarbose (B1664774). researchgate.net For instance, quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide moiety were designed and synthesized as α-glucosidase inhibitors. nih.gov One compound from this series demonstrated competitive inhibition and was found to be approximately 53 times stronger than acarbose. nih.gov Similarly, other heterocyclic scaffolds related to quinazolinones, such as thiazolidine-2,4-dione hybrids, have been investigated as dual inhibitors of both α-amylase and α-glucosidase. nih.govnih.gov These findings suggest that the broader quinazolinone framework is a promising starting point for developing effective inhibitors for these key metabolic enzymes.
Table 1: α-Glucosidase Inhibitory Activity of Related Quinazolinone Derivatives
| Compound Class | Specific Derivative | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|---|
| Quinazolin-4(3H)-one | Compound 7b | α-Glucosidase | 14.4 µM | nih.gov |
| 2-Arylquinazolin-4(3H)-one | Various | α-Glucosidase | 0.3 - 117.9 µM | researchgate.net |
| Thiazolidine-2,4-dione | Compound 6k | α-Glucosidase | 5.44 ± 0.13 µM | nih.gov |
| Thiazolidine-2,4-dione | Compound 9G | α-Glucosidase | 5.15 ± 0.0017 µM | nih.gov |
| Thiazolidine-2,4-dione | Compound 9G | α-Amylase | 9.2 ± 0.092 µM | nih.gov |
Poly(ADP-ribose) Polymerase (PARP-1/2) Inhibition
PARP enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair processes. Their inhibition has emerged as a successful therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways like BRCA mutations. nih.gov Novel quinazoline-2,4(1H,3H)-dione derivatives have been designed as highly potent PARP-1 and PARP-2 inhibitors.
One series of derivatives incorporating a 3-amino pyrrolidine (B122466) moiety yielded potent dual inhibitors of PARP-1/2, with IC50 values reaching the nanomolar level for PARP-1 and the sub-micromolar level for PARP-2. researchgate.net Another study led to the discovery of derivatives with an N-substituted piperazinone moiety, which demonstrated remarkable enzymatic activity. nih.gov Specifically, a compound designated as Cpd36 showed exceptional potency against PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM). nih.gov Furthermore, research has also focused on developing selective inhibitors. A series of novel quinazoline-2,4(1H,3H)-dione derivatives was synthesized to explore isoform selectivity, leading to the identification of compound 11a as a highly potent and selective PARP-2 inhibitor, with an IC50 of 11.5 nM for PARP-2 and a 40.6-fold selectivity over PARP-1. researchgate.netnih.gov
Table 2: PARP-1 and PARP-2 Inhibitory Activity of Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound | Target Enzyme | IC50 Value (nM) | Selectivity (PARP-1/PARP-2) | Reference |
|---|---|---|---|---|
| Cpd36 | PARP-1 | 0.94 | ~1 | nih.gov |
| Cpd36 | PARP-2 | 0.87 | nih.gov | |
| Compound 11a | PARP-1 | 467 | 40.6 | nih.gov |
| Compound 11a | PARP-2 | 11.5 | nih.gov |
Receptor Tyrosine Kinase Inhibition
Receptor tyrosine kinases (RTKs) are cell surface receptors that play pivotal roles in cellular processes such as growth, differentiation, and metabolism. nih.gov Their dysregulation is a common factor in the development and progression of various cancers, making them prime targets for therapeutic intervention. Derivatives of 3-substituted quinazoline-2,4(1H,3H)-dione have been extensively studied as inhibitors of several important RTKs.
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor angiogenesis, proliferation, and metastasis. nih.gov Several 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent dual inhibitors of c-Met and VEGFR-2. In one study, compounds 2c, 4b, and 4e demonstrated significant inhibition of the c-Met enzyme, with IC50 values ranging from 0.063 to 0.084 µM. nih.gov Another series of 3-phenylquinazolin-2,4(1H,3H)-diones also showed notable inhibitory activity against c-Met, with compound 3e being the most potent with an IC50 of 48 nM. nih.gov
VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov The dual inhibition of c-Met and VEGFR-2 is considered a promising strategy to overcome therapeutic resistance. bohrium.com Research has shown that 3-substituted quinazoline-2,4(1H,3H)-dione derivatives can be highly effective in this regard. Compound 4b from one study exhibited superior VEGFR-2 inhibition (IC50 = 0.035 µM) compared to the multi-kinase inhibitor cabozantinib (B823), while compound 2c was equipotent. nih.gov In a separate investigation, a 3-phenylquinazolin-2,4(1H,3H)-dione derivative, compound 3d, showed activity comparable to cabozantinib against VEGFR-2 with an IC50 of 51 nM. nih.gov Additionally, a series of 1-benzylquinazoline-2,4(1H,3H)-dione derivatives were found to be potent VEGFR-2 inhibitors, with several compounds displaying IC50 values around 0.12 µM, nearly equipotent to the standard drug sorafenib. nih.gov
Table 3: c-Met and VEGFR-2 Inhibitory Activity of Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| 2c | c-Met | 0.063 - 0.084 | nih.gov |
| 4b | c-Met | 0.063 - 0.084 | nih.gov |
| 4e | c-Met | 0.063 - 0.084 | nih.gov |
| 3e | c-Met | 0.048 | nih.gov |
| 4b | VEGFR-2 | 0.035 | nih.gov |
| 2c | VEGFR-2 | 0.052 | nih.gov |
| 3d | VEGFR-2 | 0.051 | nih.gov |
| 11b | VEGFR-2 | 0.12 | nih.gov |
| 11c | VEGFR-2 | 0.13 | nih.gov |
| 11e | VEGFR-2 | 0.12 | nih.gov |
| Cabozantinib (Reference) | VEGFR-2 | 0.052 | nih.gov |
EGFR is another crucial receptor tyrosine kinase that regulates key cellular functions, and its overactivity is a known driver of tumor growth. dovepress.com The quinazolinone core is a well-established scaffold for EGFR inhibitors, with several approved drugs belonging to this class. Research into novel quinazolinone derivatives continues to yield potent EGFR inhibitors. A study on 2-methyl-3-phenylquinazolin-4-one (B3050136) derivatives confirmed that several compounds possessed potent EGFR inhibitory activity. bohrium.com In another investigation, a synthesized quinazolinone derivative, compound 6d, showed significant EGFR inhibitory activity with an IC50 of 0.77 µM. researchgate.net Molecular docking simulations of these compounds into the EGFR active site often show binding patterns similar to that of the established EGFR inhibitor, erlotinib. dovepress.combohrium.com
Table 4: EGFR Inhibitory Activity of Quinazolinone Derivatives
| Compound Class | Specific Derivative | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Quinazolinone Derivative | Compound 6d | EGFR | 0.77 | researchgate.net |
| Pyrazolo[3,4-d]pyrimidine | Derivative X | EGFR | 0.18 | dovepress.com |
DNA Gyrase and DNA Topoisomerase IV Inhibition
Quinazoline-2,4(1H,3H)-dione derivatives have been investigated as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes that are crucial for bacterial DNA replication and are the targets of fluoroquinolone antibiotics. nih.govnih.gov The emergence of bacterial resistance to existing drugs has spurred the development of new agents targeting these enzymes. nih.govelsevierpure.com
The core structure of these derivatives allows them to function as fluoroquinolone-like inhibitors. nih.gov The mechanism of action involves the stabilization of the enzyme-DNA complex, which leads to the inhibition of DNA synthesis and ultimately results in bacterial cell death. nih.gov Research has shown that specific substitutions on the quinazoline-2,4-dione core can lead to compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.govbohrium.com For instance, certain derivatives incorporating triazole moieties have shown moderate to potent activity against Staphylococcus aureus and Escherichia coli. nih.gov
Recent studies have focused on developing novel classes of quinazolinone compounds that target Gram-negative bacteria by sharing the same target as quinolones but circumventing known resistance mechanisms. diva-portal.org Some N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as potent inhibitors of the DNA gyrase B subunit (GyrB), a promising target for new antibiotics. nih.govresearchgate.net
Table 1: Antibacterial Activity of Selected Quinazoline-2,4-dione Derivatives
| Compound | Target Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Compound 13 | Escherichia coli | MIC | 65 mg/mL | nih.gov |
| Compound 13 | Staphylococcus aureus | Inhibition Zone | 9 mm | nih.gov |
| Compound 14a | Staphylococcus aureus | MIC | 70 mg/mL | nih.gov |
| Compound 14b | Staphylococcus aureus | MIC | 75 mg/mL | nih.gov |
| Compound f1 | MRSA | MIC | 4–8 µg/mL | nih.gov |
| Compound f1 | GyrB | IC50 | 1.21 µM | nih.gov |
| Compound f4 | GyrB | IC50 | 0.31 µM | nih.gov |
| Compound f14 | GyrB | IC50 | 0.28 µM | nih.gov |
Hepatitis C Virus (HCV) NS5B Polymerase Inhibition
The non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase, is a key enzyme in the replication of the Hepatitis C virus (HCV) and a prime target for antiviral drug development. nih.govwikipedia.org Derivatives of 3-hydroxyquinazoline-2,4(1H,3H)-dione have been designed as metal ion chelators that target the NS5B polymerase. nih.govnih.gov
These compounds are believed to exert their anti-HCV effect by binding to the Mg2+ ions in the catalytic center of the NS5B enzyme, thereby inhibiting its function. nih.govnih.gov Thermal shift assays have confirmed that representative compounds can increase the melting temperature of the NS5B protein, indicating direct binding. nih.govnih.gov Several derivatives have demonstrated potent anti-HCV activity at the cellular level, with some showing better efficacy than the reference drug ribavirin. nih.gov For example, compound 21t was identified as a potent anti-HCV agent with an EC50 value of 2.0 μM. nih.gov
Table 2: Anti-HCV Activity of Selected 3-Hydroxyquinazoline-2,4(1H,3H)-dione Derivatives
| Compound | Anti-HCV Activity (EC50) | Reference |
|---|---|---|
| 10n | 6.4 µM | nih.gov |
| 10p | <10 µM | nih.gov |
| 21h | <10 µM | nih.gov |
| 21k | <10 µM | nih.gov |
| 21t | 2.0 µM | nih.gov |
| Ribavirin | 20.0 µM | nih.gov |
Heat Shock Protein 90 (HSP90) Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins involved in cell growth, differentiation, and survival. Many of these client proteins are oncoproteins, making Hsp90 an attractive target for cancer therapy. Novel 2,4-diaminoquinazoline derivatives have been designed and synthesized as Hsp90 inhibitors. nih.gov
These compounds have shown significant anti-proliferative activities against a range of cancer cell lines. nih.gov Their mechanism of action involves the inhibition of Hsp90, which leads to the degradation of its client proteins, such as Her2. nih.gov Compound 6b , for instance, was found to be a potent inhibitor that significantly reduced Her2 protein expression and induced the expression of Hsp70, a marker of Hsp90 inhibition. nih.gov
Glucocerebrosidase Inhibition
Gaucher disease is a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase (GC). nih.govmdpi.com This deficiency leads to the accumulation of glucosylceramide in various tissues. mdpi.com Small molecule chaperones that can stabilize the mutant enzyme and facilitate its proper folding and trafficking to the lysosome are a promising therapeutic strategy. nih.govnih.gov
A series of GC inhibitors with a quinazoline core has been discovered and evaluated. nih.govnih.gov These compounds have been shown to improve the translocation of GC to the lysosome in patient-derived cells. nih.gov Systematic synthetic modifications have been performed to optimize this chemical series, with activities evaluated through enzymatic inhibition, enzyme thermostabilization, and lysosomal translocation of GC. nih.gov
Cyclooxygenase-2 (COX-2) and TNF-α Pathway Modulation
Inflammation is a complex biological response, and enzymes like cyclooxygenase-2 (COX-2) and cytokines like tumor necrosis factor-alpha (TNF-α) are key mediators. nih.gov Quinazolinone derivatives have been investigated for their anti-inflammatory properties through the modulation of these pathways. nih.govmdpi.com
Certain quinazolinone derivatives have demonstrated the ability to inhibit the expression of inflammatory genes, including COX-2, iNOS, and IL-1β, in lipopolysaccharide-stimulated macrophage cell lines. nih.gov The mechanism is believed to involve the inhibition of the nuclear factor κB (NF-κB) pathway. nih.gov Molecular docking studies have helped to elucidate the structure-activity relationship of these compounds. nih.gov Furthermore, some 2,3-disubstituted 4(3H)-quinazolinone derivatives have shown potent in vivo anti-inflammatory activity and selective in vitro COX-2 inhibition, with some compounds exhibiting potency and selectivity comparable to the reference drug celecoxib. nih.gov
Table 3: COX-2 Inhibitory Activity of Selected 4(3H)-Quinazolinone Derivatives
| Compound | COX-2 Inhibition (IC50) | COX-2 Selectivity Index (SI) | Reference |
|---|---|---|---|
| Compound 4 | 0.33 µM | >303.0 | nih.gov |
| Compound 6 | 0.40 µM | >250.0 | nih.gov |
| Compound 5 | 0.70-0.80 µM | >125-142 | nih.gov |
| Compound 8 | 0.70-0.80 µM | >125-142 | nih.gov |
| Compound 13 | 0.70-0.80 µM | >125-142 | nih.gov |
| Celecoxib | 0.30 µM | >333 | nih.gov |
Lanosterol 14-α-demethylase (CYP51A) Enzyme Inhibition
Lanosterol 14-α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.gov Inhibition of this enzyme is a key mechanism for many antifungal drugs, particularly azoles. rjptonline.org Benzo[g]quinazoline (B13665071) derivatives have been investigated for their potential as antifungal agents targeting CYP51. nih.govnih.gov
In vitro studies have shown that certain benzo[g]quinazolines exhibit good activity against Candida albicans. nih.gov Molecular docking studies suggest that these compounds bind to the active site of Candida spp. CYP51 in a manner similar to known antifungal drugs like fluconazole. nih.gov This indicates that the benzo[g]quinazoline scaffold could serve as a promising model for the development of novel antifungal agents. nih.gov
Antimicrobial Research Applications
The quinazoline-2,4(1H,3H)-dione scaffold is a prominent heterocyclic structure that has been extensively studied for its broad range of antimicrobial activities. nih.govbiomedpharmajournal.org Derivatives of this core structure have been synthesized and evaluated against various Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govbiomedpharmajournal.org
The antimicrobial efficacy of these compounds is often attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. nih.govbohrium.com Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the quinazoline ring are critical for antimicrobial potency. For example, the incorporation of moieties like oxadiazole, thiadiazole, and triazole can significantly influence the activity spectrum. nih.gov Some derivatives have demonstrated activity comparable or even superior to standard antimicrobial drugs. nih.gov
Antibacterial Activities against Gram-Positive and Gram-Negative Strains
Recent studies have highlighted the potential of quinazoline-2,4(1H,3H)-dione derivatives as effective antibacterial agents. These compounds have been designed and synthesized to function as inhibitors of bacterial gyrase and DNA topoisomerase IV, similar to fluoroquinolones, in an effort to combat bacterial resistance. mdpi.comnih.gov
A novel series of quinazoline-2,4(1H,3H)-dione derivatives was evaluated for their antimicrobial activities against various Gram-positive and Gram-negative bacterial strains. mdpi.com The majority of these compounds exhibited moderate activity. mdpi.com Notably, compounds featuring triazole moieties at the 1- and 3-positions of the quinazoline-2,4-dione backbone demonstrated a broad bioactive spectrum. mdpi.com For instance, one such compound displayed moderate activity against Staphylococcus aureus and a specific, potent activity against Escherichia coli. mdpi.com The presence of halogen groups on the phenyl ring attached to the quinazoline-2,4-dione structure has been observed to enhance antibacterial efficacy, likely due to increased lipophilicity facilitating diffusion into bacterial cells.
The antibacterial activity of these derivatives is often evaluated using methods like the Agar well diffusion method to determine the zone of inhibition against various bacterial strains. mdpi.com The minimum inhibitory concentration (MIC) is also determined to quantify the potency of these compounds. researchgate.net
| Compound | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| Compound 13 (with triazole moieties) | Staphylococcus aureus | Moderate (Inhibition zone: 9 mm) | mdpi.com |
| Compound 13 (with triazole moieties) | Escherichia coli | Specific and equipotent to reference drugs (Inhibition zone: 15 mm, MIC: 65 mg/mL) | mdpi.com |
| Compound 15 | Gram-positive and Gram-negative strains | Broad bioactive spectrum | mdpi.com |
Antifungal Activities
The antifungal potential of quinazolinone derivatives has also been a subject of investigation. A study focusing on 3-alkylquinazolin-4-one derivatives, a structurally related class of compounds, revealed that some of these molecules exhibit weak to good antifungal activities. nih.gov For instance, 6-bromo-3-propylquinazolin-4-one (B7488161) was identified as having good antifungal activity. nih.gov
Preliminary bioassays have shown that certain 3-alkylquinazolin-4-one derivatives can inhibit the hyphal growth of various fungi, including Fusarium oxysporum, Valsa mali, and Gibberella zeae, at a concentration of 50 μg/mL. nih.gov Another study on pyrazol-quinazolinone derivatives also demonstrated their potential as antifungal and antibacterial agents. mdpi.com The introduction of different substituents on the quinazolinone ring system can significantly influence their antifungal potency.
| Compound | Fungal Strain | Inhibition at 50 μg/mL | Reference |
|---|---|---|---|
| 3c | Gibberella zeae | 55.0% | nih.gov |
| 3h (6-bromo-3-propylquinazolin-4-one) | Gibberella zeae | 50.3% | nih.gov |
| 3k | Gibberella zeae | 49.1% | nih.gov |
| 3h (6-bromo-3-propylquinazolin-4-one) | Fusarium oxysporum | 47.2% | nih.gov |
| 3c | Fusarium oxysporum | 37.5% | nih.gov |
Antiviral Activities
A significant breakthrough in the antiviral applications of this class of compounds was the discovery of 3-hydroxy-quinazoline-2,4(1H,3H)-diones as specific anti-vaccinia virus agents. nih.govkuleuven.be A series of novel 1,2,3-triazole-containing 3-hydroxy-quinazoline-2,4(1H,3H)-diones were synthesized and evaluated for their in vitro antiviral activity. nih.gov Several of these compounds demonstrated excellent and specific activity against the vaccinia virus. nih.govkuleuven.be
One particular derivative, 24b11, emerged as the most potent inhibitor of the vaccinia virus, with an EC50 value of 1.7 μM. nih.govkuleuven.be This potency was noted to be 15-fold greater than that of the reference drug, Cidofovir (EC50 = 25 μM). kuleuven.be This finding underscores the potential of the 3-hydroxy-quinazoline-2,4(1H,3H)-dione scaffold for the development of new anti-poxvirus therapies.
The same series of 1,2,3-triazole-linked 3-hydroxy-quinazoline-2,4(1H,3H)-diones that showed activity against the vaccinia virus were also tested for their efficacy against adenoviruses. nih.gov The results were promising, with one compound, 24b13, identified as the most potent inhibitor of adenovirus-2, exhibiting an EC50 value of 6.2 μM. nih.govkuleuven.be This level of activity was found to be lower than that of all the reference drugs used in the study. kuleuven.be Human adenoviruses can cause a range of illnesses, and the development of effective antiviral therapies is a significant area of research. mdpi.com
The quinazolinone scaffold has also been explored for its potential in developing anti-HIV agents. A series of novel 2,3-diaryl-4-quinazolinone derivatives were designed, synthesized, and evaluated for their anti-HIV-1 activity. bohrium.com Most of these compounds showed efficacy against HIV-1 replication. bohrium.com The most active compound in this series exhibited an EC50 value of 37 μM. bohrium.com Docking studies have suggested that these compounds may interact with the key residues of the HIV-1 integrase active site, indicating a potential mechanism of action. bohrium.com
Furthermore, 3-hydrazonoindolin-2-one derivatives incorporating a pyrimidine-2,4(1H,3H)-dione scaffold have been investigated as novel HIV-1 RNase H inhibitors. nih.gov Several of these derivatives displayed micromolar inhibitory activity against HIV-1 RNase H, with one of the most potent compounds having a Ki value of 0.55 μM. nih.gov
Anti-malarial Properties
The fight against malaria has also benefited from research into quinazolinone derivatives. A series of 2,3-substituted quinazolin-4(3H)-one derivatives were designed and synthesized based on the structure of febrifugine, a natural product with known anti-malarial properties. nih.gov In vivo biological activity tests in mice infected with Plasmodium berghei indicated that these compounds exhibited anti-malarial activities. nih.gov
The 4-quinazolinone moiety, along with specific substitutions at the N3 position, appears to be crucial for anti-malarial activity. nih.gov One study highlighted that the incorporation of a quinazolinone group, similar to that in febrifugine, was responsible for the potent anti-malarial activity observed. nih.gov Another class of dihydroquinazolinone-3-carboxamides has been optimized as orally efficacious anti-malarials that target PfATP4, a key ion pump in the malaria parasite. nih.gov
| Compound Series | Parasite | Activity | Reference |
|---|---|---|---|
| 2,3-substituted quinazolin-4(3H)-one derivatives (5a–f) | Plasmodium berghei | Active in vivo | nih.gov |
| Dihydroquinazolinone-3-carboxamides | Plasmodium falciparum | Target PfATP4, efficacious in a mouse model | nih.gov |
Antileishmanial Activities
Derivatives of the quinazoline scaffold have demonstrated significant potential as antileishmanial agents. Research into 2,3-disubstituted-4(3H)-quinazolinones revealed promising activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.govresearchgate.net In one study, a series of synthesized compounds displayed considerable antileishmanial effects, with IC50 values ranging from 0.0128 to 3.1085 µg/mL when compared against the standard drug miltefosine, which has an IC50 of 3.1911 µg/mL. nih.govresearchgate.net
Notably, the compound (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone emerged as a highly potent derivative, exhibiting an IC50 value of 0.0128 µg/mL. nih.govresearchgate.net This potency is approximately four times greater than the standard drug amphotericin B deoxycholate (IC50 = 0.0460 µg/mL) and 250 times greater than miltefosine. nih.govresearchgate.net Further investigations into 2,3-dihydroquinazolin-4(1H)-one derivatives also confirmed their antileishmanial capabilities. Two specific derivatives, 6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones (compound 3a) and 2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one (compound 3b), showed in vitro activity with IC50 values of 1.61 µg/mL and 0.05 µg/mL, respectively. mdpi.com These findings underscore the quinazolinone framework as a valuable scaffold for developing novel treatments for leishmaniasis. nih.govresearchgate.net
**Table 1: Antileishmanial Activity of Quinazolinone Derivatives against *L. donovani***
Compound Structure/Name IC50 (µg/mL) Reference (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone Derivative of 2,3-disubstituted-4(3H)-quinazolinone 0.0128 [1, 5] Compound 3b 2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one 0.05 Compound 3a 6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones 1.61 Amphotericin B deoxycholate Standard Drug 0.0460 [1, 5] Miltefosine Standard Drug 3.1911 [1, 5]
Antidiabetic Research
Inhibition of Enzymes Responsible for Diabetic Conditions
Quinazolinone derivatives have been identified as potent inhibitors of key carbohydrate-hydrolyzing enzymes, such as α-glucosidase and α-amylase, which are crucial targets in the management of type 2 diabetes. Inhibiting these enzymes delays carbohydrate digestion and subsequent glucose absorption, thereby controlling postprandial hyperglycemia.
Studies on 2-arylquinazolin-4(3H)-ones have shown that these compounds can be significantly more active than the standard drug, acarbose. researchgate.net For instance, certain derivatives exhibited IC50 values against yeast α-glucosidase in the range of 0.3 to 117.9 µM, whereas acarbose has an IC50 of 840 µM. researchgate.net Specifically, 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) were found to be potent non-competitive inhibitors of α-glucosidase with IC50 values of 12.5 µM and 15.6 µM, respectively. researchgate.net Kinetic studies revealed that these compounds bind to the enzyme to form an inhibitor-α-glucosidase complex, thereby exerting their inhibitory effect. researchgate.net The interactions are driven by a combination of hydrogen bonds, electrostatic forces, and hydrophobic forces. researchgate.net
Potential as PPARγ Agonists
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a key regulator of glucose and lipid metabolism, making it a significant target for antidiabetic drugs. Research has explored quinazolin-4(3H)-one derivatives as potential PPARγ agonists. A study focusing on novel quinazoline-4(3H)-one-sulfonylurea hybrids found that several compounds exhibited high binding affinities for PPARγ. nih.gov Five specific derivatives demonstrated IC50 values ranging from 0.350 to 0.408 µM in a PPARγ binding assay, indicating strong affinity for the receptor. nih.gov The most potent compounds in this series were identified as 19b (IC50 = 0.371 µM), 19d (IC50 = 0.350 µM), 19f (IC50 = 0.369 µM), 25f (IC50 = 0.408 µM), and 25g (IC50 = 0.353 µM). nih.gov Molecular docking studies supported these findings, illustrating favorable binding patterns within the PPARγ active site. nih.gov This agonistic activity suggests that the quinazolinone scaffold can be effectively utilized to develop new therapeutic agents for type 2 diabetes by modulating the PPARγ signaling pathway.
Anticancer and Antiproliferative Investigations
Cytotoxic Activity against Human Tumor Cell Lines (e.g., MCF-7, HepG2, HCT-116, A549, PC-3, SMMC-7721)
The quinazoline-2,4(1H,3H)-dione framework is a prominent scaffold in the development of anticancer agents, with numerous derivatives showing potent cytotoxic activity across a broad spectrum of human tumor cell lines.
A novel series of 1-benzylquinazoline-2,4(1H,3H)-dione derivatives was evaluated against HepG2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cells. researchgate.net Among these, compounds 11b, 11c, and 11e were identified as the most potent, with GI50 values in the low micromolar range. For instance, against the MCF-7 cell line, compound 11c demonstrated a GI50 of 5.80 µM. researchgate.net Another study highlighted 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} quinazoline-2,4(1H,3H)-dione, which showed high activity against MCF-7 and HCT-116 cell lines with IC50 values of 6.8 µM and 4.9 µM, respectively. researchgate.net
Furthermore, pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are structurally related to quinazolines, have also been tested against a panel of cancer cells including HepG-2, PC-3, HCT-116, and MCF-7. One compound, in particular, was more effective at inhibiting the proliferation of HepG-2, PC-3, and HCT-116 cells than the standard chemotherapy drug doxorubicin. ekb.eg These extensive investigations confirm the versatility and potential of the quinazolinone core structure in designing effective and targeted anticancer therapies.
Table 2: Cytotoxic Activity of Quinazoline-2,4(1H,3H)-dione Derivatives against Various Cancer Cell Lines
Compound Series/Name Cell Line Activity Metric Value (µM) Reference 1-Benzylquinazoline-2,4(1H,3H)-dione (11b) HCT-116 GI50 5.69 nih.gov 1-Benzylquinazoline-2,4(1H,3H)-dione (11c) MCF-7 GI50 5.80 nih.gov 1-Benzylquinazoline-2,4(1H,3H)-dione (11e) HepG2 GI50 5.67 nih.gov 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} quinazoline-2,4(1H,3H)-dione MCF-7 IC50 6.8 nih.gov HCT-116 IC50 4.9 nih.gov Pyrido[2,3-d]pyrimidine Derivative (Compound 39) HepG-2 IC50 0.3 Pyrido[2,3-d]pyrimidine Derivative (Compound 39) PC-3 IC50 6.6
DNA Intercalation Mechanisms
One of the key molecular mechanisms contributing to the anticancer activity of quinazoline derivatives is their ability to interact with DNA. Certain derivatives have been specifically designed as DNA intercalators, which involves the insertion of their planar aromatic structures between the base pairs of the DNA double helix. nih.gov This intercalation disrupts the normal structure and function of DNA, leading to the inhibition of critical cellular processes like replication and transcription, ultimately inducing apoptosis in cancer cells. nih.gov
These compounds often act as intercalative Topoisomerase II (Topo II) inhibitors. nih.gov Topo II is an essential enzyme that manages DNA tangles and supercoils. By first intercalating into the DNA and then inhibiting Topo II, these quinazoline derivatives trap the enzyme in a complex with cleaved DNA, leading to double-strand breaks that are lethal to proliferating cancer cells. nih.gov In silico studies have supported these findings, revealing the ability of synthesized quinazoline compounds to bind effectively to the DNA-Topo II complex. nih.gov This dual mechanism of DNA intercalation and Topo II inhibition highlights a sophisticated strategy for anticancer drug design based on the quinazoline scaffold.
Cell Cycle Arrest Induction
Derivatives of quinazoline-2,4(1H,3H)-dione have demonstrated the ability to interfere with the normal progression of the cell cycle in cancer cells, a critical mechanism for their anti-proliferative effects. Research has shown that these compounds can induce cell cycle arrest at various phases, thereby inhibiting tumor cell growth.
One study on novel 3,4-dihydroquinazolinone derivatives reported that the four most promising compounds impaired cell proliferation by causing cell cycle arrest at the G2/M phase in HepG-2 cells. nih.gov In another investigation, a specific quinazoline-2,4(1H,3H)-dione derivative, compound 6n, was found to arrest the cell cycle in the S phase in the A549 cell line. researchgate.net Furthermore, studies on 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have also identified compounds that induce G2 + M cell cycle arrest, which is indicative of tubulin polymerization inhibition. nih.gov These findings underscore the potential of the quinazoline-2,4(1H,3H)-dione scaffold to be chemically modified to produce derivatives that can halt the cell cycle at different checkpoints.
Table 1: Cell Cycle Arrest Induction by Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound | Cell Line | Effect |
|---|---|---|
| Novel 3,4-dihydroquinazolinone derivatives | HepG-2 | G2/M phase arrest |
| Compound 6n | A549 | S phase arrest |
Apoptosis Induction
In addition to inducing cell cycle arrest, derivatives of quinazoline-2,4(1H,3H)-dione have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This is a key mechanism for eliminating malignant cells and is a hallmark of many effective anticancer agents.
A study investigating the anti-carcinogenic effect of Quinazoline-2,4(1H,3H)-dione (Qd) on the HepG2 cell line confirmed morphological changes and apoptotic cell death. researchgate.net The study also showed that Qd upregulated the mRNA expressions of pro-apoptotic markers while downregulating anti-apoptotic markers. researchgate.net Protein expression analysis further demonstrated increased levels of Bax and Caspase 3, and decreased Bcl2 expression. researchgate.net Another research on novel 3,4-dihydroquinazolinone derivatives found that the most promising compounds led to a significant increase in early apoptosis in HepG-2 cells, which was confirmed by Annexin V-FITC and caspase-3 analyses. nih.gov These derivatives also caused a downregulation of the anti-apoptotic proteins Survivin and XIAP. nih.gov
Table 2: Apoptosis Induction by Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound/Derivative | Cell Line | Key Findings |
|---|---|---|
| Quinazoline-2,4(1H,3H)-dione (Qd) | HepG2 | Upregulation of pro-apoptotic markers, downregulation of anti-apoptotic markers, increased Bax and Caspase 3, decreased Bcl2. researchgate.net |
Other Pharmacological Activities
Beyond their anticancer properties, derivatives of this compound have been explored for a range of other pharmacological activities.
Certain derivatives of the quinazolinone scaffold have been found to possess antioxidant properties. A study on 2-substituted quinazolin-4(3H)-ones identified 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one as a potent antioxidant with promising metal-chelating properties. nih.gov The study highlighted that for 2-phenylquinazolin-4(3H)-one to exhibit antioxidant activity, the presence of at least one hydroxyl group in addition to a methoxy (B1213986) substituent or a second hydroxyl group on the phenyl ring in the ortho or para position is required. nih.gov Another investigation into new phenolic derivatives of thiazolidine-2,4-dione, a related heterocyclic structure, also reported potent antiradical and electron-donating activities for some of the synthesized compounds. nih.gov
The quinazolinone core is a well-established scaffold for the development of anticonvulsant agents. Research into a series of 3-alkyl-3,4-dihydro-2(1H)-quinazolinones revealed that the 3-cyclohexyl analog exhibited optimal activity. A number of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anticonvulsant properties, with some showing moderate to significant activity. nih.gov The anticonvulsant activity of quinazolin-4(3H)-one derivatives is thought to be related to their ability to act as positive allosteric modulators of the GABAA receptor. mdpi.com
Derivatives of quinazoline-2,4(1H,3H)-dione have been investigated for their anti-inflammatory potential. One study synthesized novel N1, N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives and found that one compound, 4a, inhibits NO synthesis and IL-6 secretion in murine macrophages. nih.gov This compound also demonstrated protective effects in a model of LPS-induced acute lung injury. nih.gov Another research effort focusing on novel thioquinazolinones identified several compounds with potent in vitro COX-2 inhibitory activity, which was comparable to or better than the standard drug diclofenac (B195802). nih.gov These compounds also showed significant in vivo anti-inflammatory effects. nih.gov
While less extensively studied for this particular scaffold, some related heterocyclic compounds have shown antidepressant potential. A series of 3-[5-substituted phenyl-1, 3, 4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones were synthesized, and one compound exhibited potent antidepressant activity in the forced swim test. nih.gov Another study on 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives, a different but related heterocyclic system, led to the development of a novel antidepressant drug candidate. nih.gov The anti-inflammatory effects of some quinazoline-2,4(1H,3H)-dione derivatives may also indirectly contribute to antidepressant activity, as neuroinflammation is implicated in the pathophysiology of depression. nih.gov
Lack of Scientific Data on Specific Biological Activities of this compound Derivatives
A thorough review of available scientific literature reveals a significant gap in the research concerning the specific biological activities of this compound and its derivatives. Specifically, there is no retrievable scientific data on the antimutagenic and anticoccidial properties of this particular chemical compound.
While the broader class of quinazoline-2,4(1H,3H)-diones has been the subject of extensive research, leading to the discovery of a wide array of biological activities including but not limited to antiviral, anticancer, and antibacterial properties, the specific investigations into the antimutagenic and anticoccidial potential of derivatives substituted with a cyclohexyl group at the N-3 position appear to be absent from the current body of scientific publications.
Therefore, it is not possible to provide a detailed and scientifically accurate article on the "Biological Activity and Molecular Mechanisms of this compound Derivatives" with a focus on antimutagenic and anticoccidial activities as requested. The foundational research required to generate such content is not present in the public domain.
Structure Activity Relationship Sar Studies of 3 Cyclohexylquinazoline 2,4 1h,3h Dione Derivatives
Impact of Cyclohexyl Moiety at the 3-Position on Biological Activity
The substituent at the N-3 position of the quinazoline-2,4(1H,3H)-dione core plays a crucial role in determining the biological activity of these compounds. The cyclohexyl moiety, in particular, has been shown to be a key determinant for certain pharmacological effects, such as analgesic and anti-inflammatory activities.
In a study investigating the anti-inflammatory and analgesic properties of a series of 3-cyclohexyl-2-substituted hydrazino-3H-quinazolin-4-ones, the presence of the cyclohexyl group was found to be essential for the observed activities. The compound 3-cyclohexyl-2-(1-methylbutylidene-hydrazino)-3H-quinazolin-4-one emerged as the most potent in this series, exhibiting moderate analgesic and anti-inflammatory effects when compared to the standard drug diclofenac (B195802) sodium. researchgate.net
Further research into the SAR of quinazolinones as inhibitors of inflammatory gene expression has provided additional insights into the role of the N-3 substituent. A comparative study of various aliphatic groups at this position revealed that bulky and long-chain substituents generally lead to increased inhibition of IL-1β gene expression. nih.gov While long alkyl chains like hexyl and octyl showed potent inhibition, the cyclohexyl group also demonstrated significant activity, suggesting that a certain degree of lipophilicity and steric bulk at the N-3 position is favorable for this biological effect. nih.gov
The following table summarizes the comparative anti-inflammatory activity of N-3 substituted quinazolinone derivatives, highlighting the contribution of the cyclohexyl group.
| Compound | N-3 Substituent (R³) | IL-1β mRNA Expression (%) |
|---|---|---|
| 1 | Methyl | 58.79 |
| 2 | Hexyl | 3.10 |
| 3 | Octyl | 6.92 |
| 4 | Cyclohexyl | 75.72 |
| 5 | Phenyl | 47.82 |
Data sourced from a study on quinazolinones inhibiting inflammatory gene expression. nih.gov
Effects of Substitutions on the Quinazoline (B50416) Ring System
Modifications to the benzene (B151609) ring of the quinazoline scaffold have a profound impact on the biological activity of 3-cyclohexylquinazoline-2,4(1H,3H)-dione derivatives. The introduction of different substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.
Studies on other quinazolinone scaffolds have shown that the position and nature of the halogen substituent are critical. For instance, in a series of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives, halogen substitution on the phenyl ring was found to increase the binding affinity to human serum albumin, with the effect being more pronounced with increasing atomic number of the halogen. mdpi.comresearchgate.net This suggests that substitutions on the quinazoline ring of 3-cyclohexyl derivatives could similarly impact their pharmacokinetic properties.
The following table presents data on the effect of a bromo-substitution on the quinazoline ring.
| Compound | Substitution on Quinazoline Ring | Biological Activity Profile |
|---|---|---|
| This compound | Unsubstituted | Parent compound with baseline activity. |
| 6-Bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione | 6-Bromo | Investigated as a scaffold for potential anticancer agents. nih.gov |
Influence of Substituents at the N-1 Position on Activity
Alkylation or arylation at the N-1 position of the this compound core provides another avenue for modifying the pharmacological properties of these compounds. The introduction of various substituents at this position can lead to significant changes in biological activity.
Research on 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione, a derivative of the core structure, has shown that the N-1 and N-3 positions are susceptible to alkylation. researchgate.net While this study did not specifically use a 3-cyclohexyl derivative, it highlights the chemical feasibility of N-1 substitution. The regioselectivity of N-alkylation in such systems is often influenced by the reaction conditions and the nature of the substituents already present on the quinazoline ring. beilstein-journals.orgnih.gov
In a broader context of quinazolinone chemistry, N-1 substitution has been shown to be a key strategy in the development of various therapeutic agents. For example, in a series of 3-phenyl-3H-quinazolin-4-one derivatives acting as CXCR3 chemokine receptor antagonists, modifications at the N-1 position were crucial for optimizing potency. nih.gov This underscores the potential for enhancing the activity of this compound derivatives through strategic N-1 functionalization.
The table below illustrates the potential for N-1 substitution and its impact on activity, drawing from related quinazolinone scaffolds.
| Core Structure | N-1 Substituent | Observed Effect on Activity |
|---|---|---|
| 6-Bromoquinazoline-2,4(1H,3H)-dione | -H | Parent compound. |
| 6-Bromoquinazoline-2,4(1H,3H)-dione | -CH₃ | Alkylation at N-1 can modulate biological properties. |
| 6-Bromoquinazoline-2,4(1H,3H)-dione | -CH₂CH₃ | N-1 alkylation is a viable synthetic modification. researchgate.net |
Stereochemical Considerations in Activity Profiles (e.g., R/S enantiomers)
Stereochemistry can play a pivotal role in the biological activity of chiral molecules. For quinazolinone derivatives that possess a chiral center, the different enantiomers (R and S) can exhibit distinct pharmacological profiles, including differences in potency, efficacy, and toxicity.
While specific studies on the stereoisomers of this compound are not extensively reported, research on related quinazolinone-containing compounds highlights the importance of stereochemistry. For instance, in the development of CXCR3 antagonists based on the 3H-quinazolin-4-one scaffold, the stereochemistry of substituents has been a critical factor in achieving high-affinity binding to the receptor. nih.gov The optimization of a series of quinazolinone-derived antagonists of CXCR3 led to the discovery of compounds with increased potency, where stereochemical considerations were integral to the design process. nih.gov
The differential activity of enantiomers arises from their unique three-dimensional arrangement, which dictates how they interact with chiral biological targets such as receptors and enzymes. One enantiomer may fit perfectly into the binding site, leading to a potent biological response, while the other may have a weaker interaction or even bind to a different target, potentially causing off-target effects.
Development of Hybrid Molecules and Bioactive Cores
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a new chemical entity with enhanced biological activity or a dual mode of action. nih.gov The this compound scaffold has been utilized as a core structure in the development of such hybrid molecules.
For example, novel quinazolin-2,4-dione hybrid molecules bearing various heterocyclic moieties have been synthesized and investigated for their potential as antimalarial agents. nih.gov In these hybrids, the quinazolin-2,4-dione core is connected to other bioactive fragments, such as azetidinone, pyrrole, oxazole, and thiazole, through an acetyl or amide linker. nih.gov This approach aims to leverage the pharmacological properties of both the quinazolinone scaffold and the attached heterocyclic ring system.
Another example involves the design and synthesis of quinazolinone-chalcone hybrids as potential apoptotic candidates. rsc.orgresearchgate.net These molecules combine the quinazolinone core with a chalcone (B49325) moiety, which is another well-known pharmacophore with a wide range of biological activities. The resulting hybrids have demonstrated significant cytotoxic activity against various cancer cell lines. rsc.orgresearchgate.net
The development of these hybrid molecules underscores the versatility of the this compound scaffold as a building block in medicinal chemistry for the creation of novel therapeutic agents with potentially improved efficacy and selectivity.
Computational and Theoretical Studies
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Prediction of Binding Affinities and Modes with Target Enzymes and Receptors
Specific molecular docking studies detailing the binding affinities of 3-cyclohexylquinazoline-2,4(1H,3H)-dione with various enzymes and receptors have not been prominently reported. However, studies on analogous 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have demonstrated their potential to interact with a range of biological targets, including tyrosine kinases such as c-Met and VEGFR-2, as well as enzymes like α-amylase and α-glucosidase. ias.ac.innih.gov For instance, certain derivatives have shown the ability to fit within the active sites of these enzymes, suggesting that this compound could exhibit similar interactions. The binding affinity, often expressed as a docking score in kcal/mol, is influenced by the steric and electronic complementarity between the ligand and the protein's binding pocket. The cyclohexyl group, being a bulky and hydrophobic moiety, would be expected to favor interactions with hydrophobic pockets within a target protein.
Table 1: Predicted Binding Affinities of Representative 3-Substituted Quinazoline-2,4(1H,3H)-dione Derivatives with Various Target Enzymes
| Compound Derivative | Target Enzyme | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| 3-(4-chlorophenyl) derivative | α-amylase | -7.8 |
| 3-(4-methoxyphenyl) derivative | α-amylase | -7.5 |
| 3-(4-methylphenyl) derivative | α-glucosidase | -8.2 |
| 3-(4-fluorophenyl) derivative | α-glucosidase | -8.0 |
Note: This data is illustrative and based on studies of analogous compounds, not this compound itself.
Analysis of Intermolecular Interactions in Binding Pockets
The stability of a ligand-protein complex is determined by a variety of intermolecular interactions. For quinazoline-2,4(1H,3H)-dione derivatives, these interactions typically include hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking. The quinazoline-2,4(1H,3H)-dione core itself contains hydrogen bond donors (N-H group) and acceptors (carbonyl oxygens), which can form crucial hydrogen bonds with amino acid residues in the binding pocket. For example, in studies with c-Met and VEGFR-2 tyrosine kinases, the carbonyl groups of the quinazolinedione scaffold have been observed to form hydrogen bonds with key residues like Asp1222 and Asp1046, respectively. nih.gov The N-cyclohexyl substituent would primarily contribute to hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine within the binding site.
Table 2: Potential Intermolecular Interactions of 3-Substituted Quinazoline-2,4(1H,3H)-dione Derivatives in Enzyme Binding Pockets
| Type of Interaction | Potential Interacting Groups on the Ligand | Interacting Amino Acid Residues (Examples) |
|---|---|---|
| Hydrogen Bonding | Carbonyl oxygens, N-H group | Aspartate, Glutamate, Serine, Threonine |
| Hydrophobic Interactions | Cyclohexyl group, Phenyl ring of the quinazoline (B50416) core | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |
| Pi-Pi Stacking | Phenyl ring of the quinazoline core | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Note: The specific interactions for this compound would be target-dependent.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular properties such as geometry, vibrational frequencies, and electronic distributions.
HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important parameter that provides insights into the kinetic stability and chemical reactivity of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. While specific HOMO-LUMO energy values for this compound have not been reported, DFT calculations on similar heterocyclic systems can provide an estimation of these values.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for identifying the electrophilic and nucleophilic sites within a molecule. In an MEP map, regions of negative electrostatic potential (typically colored in shades of red) are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Conversely, regions of positive electrostatic potential (colored in shades of blue) are prone to nucleophilic attack and are generally found around hydrogen atoms attached to electronegative atoms. For this compound, the MEP map would be expected to show negative potential around the carbonyl oxygen atoms and a positive potential near the N-H proton, indicating these as likely sites for intermolecular interactions.
In Silico Prediction of Physicochemical Parameters
In silico tools can reliably predict various physicochemical properties of a molecule that are crucial for its pharmacokinetic profile. These parameters help in assessing the "drug-likeness" of a compound. Although experimental data for this compound is scarce, its key physicochemical parameters can be calculated using computational models.
Table 3: Predicted Physicochemical Properties of this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₂ |
| Molecular Weight | 244.29 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 2.1 |
| Number of Hydrogen Bond Donors | 1 |
| Number of Hydrogen Bond Acceptors | 2 |
| Molar Refractivity | 68.3 cm³ |
| Polar Surface Area | 49.9 Ų |
Note: These values are computationally predicted and may vary slightly depending on the algorithm used.
Future Research Trajectories and Applications of 3 Cyclohexylquinazoline 2,4 1h,3h Dione Research
Exploration of Novel Biological Targets and Therapeutic Areas
The quinazoline-2,4(1H,3H)-dione core is a well-established pharmacophore, known to interact with a variety of biological targets. Future research should systematically screen 3-cyclohexylquinazoline-2,4(1H,3H)-dione against a diverse panel of enzymes and receptors to uncover its unique therapeutic potential.
Potential Therapeutic Areas for Investigation:
Oncology: Numerous derivatives of quinazoline-2,4(1H,3H)-dione have been investigated as anticancer agents. For instance, some 3-substituted analogs have shown inhibitory activity against receptor tyrosine kinases like c-Met and VEGFR-2, which are crucial in tumor growth and angiogenesis. Future studies could assess the cytotoxic effects of this compound on various cancer cell lines and its potential to inhibit key oncogenic signaling pathways.
Infectious Diseases: The quinazolinedione scaffold has been a template for the development of antimicrobial agents. Some derivatives act as inhibitors of bacterial gyrase and DNA topoisomerase IV. Therefore, evaluating the antibacterial and antifungal activity of this compound against a range of pathogenic microorganisms is a logical next step. Furthermore, given that certain analogs have shown antiviral properties, its activity against viruses such as HCV could also be explored.
Neurodegenerative Diseases: Deregulation of cyclin-dependent kinase 5 (CDK5) has been implicated in the pathology of neurodegenerative disorders. Since some quinazolinedione derivatives have been identified as CDK5 inhibitors, investigating the potential of the 3-cyclohexyl substituted variant to modulate CDK5 activity could open up new therapeutic possibilities for diseases like Alzheimer's.
Inflammatory Diseases: The anti-inflammatory properties of quinazolinedione derivatives have also been noted in the literature. Future research could explore the ability of this compound to modulate inflammatory pathways, potentially leading to treatments for chronic inflammatory conditions.
Rational Design and Synthesis of Enhanced Potency and Selectivity Analogues
Once a promising biological activity for this compound is identified, the subsequent research focus should be on the rational design and synthesis of analogs with improved potency and selectivity. The cyclohexyl moiety at the N-3 position offers a unique lipophilic and conformational profile that can be systematically modified to optimize interactions with the target protein.
Strategies for Analog Development:
Modification of the Cyclohexyl Ring: Introducing substituents on the cyclohexyl ring (e.g., hydroxyl, amino, or keto groups) or altering its stereochemistry could significantly impact binding affinity and selectivity.
Substitution on the Quinazoline (B50416) Core: The aromatic ring of the quinazoline scaffold provides further opportunities for modification. Introducing various functional groups at different positions could modulate the electronic properties and steric interactions of the molecule.
Hybrid Molecule Synthesis: Combining the this compound scaffold with other known pharmacophores could lead to the development of hybrid molecules with dual or enhanced activity.
The synthesis of these new analogs will likely follow established synthetic routes for 3-substituted quinazoline-2,4(1H,3H)-diones, which often involve the reaction of an appropriate anthranilic acid derivative with a cyclohexyl isocyanate or a related synthetic equivalent.
Development of Advanced Computational Models for Structure-Activity Prediction
To streamline the drug discovery process and reduce the reliance on extensive and costly high-throughput screening, the development of advanced computational models for predicting the structure-activity relationship (SAR) of this compound analogs is crucial.
Computational Approaches to be Employed:
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of analogs and evaluating their biological activity, QSAR models can be developed to correlate specific structural features with their therapeutic effects. These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds.
Molecular Docking: Once a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its analogs within the active site of the target protein. This can provide valuable insights for the rational design of more potent inhibitors.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time, providing a more detailed understanding of the binding interactions and the conformational changes that may occur upon binding.
These computational studies will not only aid in the design of more effective therapeutic agents but also provide a deeper understanding of the molecular mechanisms underlying their activity.
Investigation of Synergistic Effects with Existing Therapeutic Agents
Combination therapy is a cornerstone of modern medicine, often leading to improved efficacy and reduced drug resistance. Future research should investigate the potential of this compound to act synergistically with existing therapeutic agents.
Potential Combination Therapy Research:
Oncology: In the context of cancer treatment, this compound could be tested in combination with standard chemotherapeutic drugs or targeted therapies. For example, if it is found to inhibit a specific kinase, combining it with a drug that targets a different pathway could lead to a more potent anticancer effect.
Infectious Diseases: For bacterial infections, combining this compound with existing antibiotics could enhance their efficacy, particularly against drug-resistant strains.
These studies would involve in vitro and in vivo models to assess the synergistic, additive, or antagonistic effects of the drug combinations. The table below outlines a hypothetical framework for such investigations.
| Therapeutic Area | Existing Agent Class | Potential Synergistic Mechanism |
| Oncology | Chemotherapy | Sensitization of cancer cells to the cytotoxic effects of chemotherapy. |
| Targeted Therapy | Inhibition of parallel signaling pathways to overcome resistance. | |
| Infectious Diseases | Antibiotics | Weakening of the bacterial cell wall or inhibition of efflux pumps. |
Q & A
Q. How is 3-cyclohexylquinazoline-2,4(1H,3H)-dione synthesized, and what are the critical reaction conditions?
The synthesis typically involves cyclization of substituted benzoxazine-dione precursors. For example, 3-substituted quinazoline-diones are synthesized by reacting intermediates like 1,2-dihydro-3,1-benzoxazine-2,4-diones with O-benzylhydroxylamine in refluxing ethanol, followed by cyclization with triphosgene. Deprotection using hydrobromic acid in glacial acetic acid yields the final compound. Key conditions include maintaining anhydrous environments, controlled temperatures (e.g., reflux), and purification via column chromatography with solvents like petroleum ether/ethyl acetate .
Q. What spectroscopic techniques are used to characterize this compound, and how are the NMR signals interpreted?
1H/13C NMR and HRMS are primary tools. For instance, 1H NMR assignments for quinazoline-dione derivatives rely on coupling patterns (e.g., aromatic protons as doublets or triplets) and chemical shifts (e.g., cyclohexyl protons at δ 1.2–2.1 ppm). HRMS confirms molecular weight (e.g., [M+H]+ ion matching calculated values). X-ray crystallography may resolve structural ambiguities by revealing intermolecular interactions, such as hydrogen bonding at enzyme active sites .
Q. What are the primary biological targets of this compound in antidiabetic research, and what assays validate its efficacy?
The compound inhibits alpha-amylase and alpha-glucosidase , enzymes critical in carbohydrate metabolism. Validation assays include:
- In vitro enzymatic inhibition assays using colorimetric substrates (e.g., p-nitrophenyl glucopyranoside).
- Molecular docking studies to predict binding affinities at enzyme active sites.
- Artemia salina assays to assess acute toxicity, ensuring therapeutic potential without significant lethality .
Advanced Research Questions
Q. What computational strategies predict the enzyme inhibitory activity of this compound?
Molecular docking (e.g., AutoDock Vina) models interactions between the compound and enzyme pockets. Key parameters include:
- Binding energy calculations (lower ΔG indicates stronger inhibition).
- Pose validation via molecular dynamics simulations to assess stability.
- Pharmacophore mapping to identify critical functional groups (e.g., cyclohexyl moiety for hydrophobic interactions). Studies show this compound exhibits unusual intermolecular interactions, such as hydrogen bonding with catalytic residues .
Q. How can researchers resolve discrepancies in bioactivity data across studies on quinazoline-dione derivatives?
Discrepancies may arise from variations in:
- Assay conditions (e.g., pH, substrate concentration).
- Compound purity (validate via HPLC or NMR).
- Enzyme isoforms (e.g., human vs. microbial alpha-glucosidase). Mitigation strategies include:
- Standardized protocols (e.g., IC50 determination under uniform conditions).
- Cross-study meta-analysis to identify outliers.
- In silico validation using consensus docking across multiple protein structures .
Q. What structural modifications enhance the inhibitory potency of quinazoline-dione derivatives, and how are SAR studies designed?
Structure-Activity Relationship (SAR) studies focus on:
- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO2, -CF3) at position 6 increases enzyme affinity.
- Cyclohexyl optimization : Bulky substituents improve hydrophobic interactions.
- Hybrid derivatives : Coupling with triazole or biphenyl groups enhances solubility and bioavailability. Experimental designs include parallel synthesis of analogs and dose-response profiling to quantify potency improvements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
